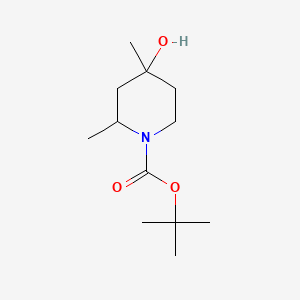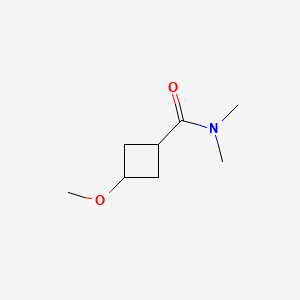
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dibromo-2-(difluoromethyl)-2H-1,2,3-triazole (DBMFT) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of applications, including organic synthesis, catalysis, and biochemistry. DBMFT is a difluoromethyl-substituted triazole that has low toxicity and is relatively stable. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, DBMFT has been used in the development of novel catalysts and reagents for organic synthesis.
科学研究应用
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in the development of novel catalysts and reagents for organic synthesis. It has also been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. Furthermore, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in the synthesis of organic semiconductors and in the preparation of nanomaterials.
作用机制
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole acts as a reagent in the formation of carbon-carbon and carbon-nitrogen bonds. It is also used as a catalyst in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In catalysis, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole is used as a Lewis acid in the formation of new bonds and in the activation of substrates. In biochemistry, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole is used as a reagent in the formation of DNA and RNA strands.
Biochemical and Physiological Effects
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been studied for its potential biochemical and physiological effects. In animal studies, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been shown to inhibit the growth of certain cancer cells by blocking the activity of certain enzymes. Additionally, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has been shown to inhibit the growth of certain bacteria and fungi. In humans, it has been shown to reduce inflammation and to have antioxidant properties.
实验室实验的优点和局限性
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, with a low toxicity. Additionally, it is relatively easy to synthesize and is widely available. However, there are some limitations to its use. It is not water-soluble, and it can be difficult to remove from reaction mixtures. Additionally, it can be difficult to control the reaction conditions, as the reaction is sensitive to temperature and pH.
未来方向
There are a variety of potential future directions for 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole research. One potential direction is the development of new catalysts and reagents for organic synthesis. Additionally, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole could be used to develop new pharmaceuticals and agrochemicals. Furthermore, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole could be used in the synthesis of organic semiconductors and nanomaterials. Finally, further research could be done to examine the biochemical and physiological effects of 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole.
合成方法
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole can be synthesized via a variety of methods, including the reaction of dibromoethane and 2-fluoro-1,3-dicyano-1-propene (FDCP) in the presence of an alkali metal hydroxide or a base such as potassium hydroxide. The reaction yields a difluoromethyl-substituted triazole, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole. An alternative synthesis method involves the reaction of 1,2-dibromo-3-fluoroethane and 2-cyano-1,3-dicyano-1-propene (CDCP) in the presence of a base such as sodium hydroxide. This yields a difluoromethyl-substituted triazole, 4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole.
属性
IUPAC Name |
4,5-dibromo-2-(difluoromethyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr2F2N3/c4-1-2(5)9-10(8-1)3(6)7/h3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSYXSKETFKWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN(N=C1Br)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dibromo-2-(difluoromethyl)-2H-1,2,3-triazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(tert-butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6604240.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}butanedioic acid, trifluoroacetic acid](/img/structure/B6604275.png)
![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)

![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
![3',4'-difluoro-6-[(3S)-pyrrolidin-3-yloxy]-N-{6-[(3R)-pyrrolidin-3-yloxy]-3'-(2H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-3-yl}-[1,1'-biphenyl]-3-carboxamide dihydrochloride](/img/structure/B6604312.png)


![2-tert-butyl 4-methyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B6604332.png)

